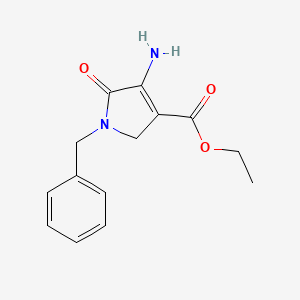

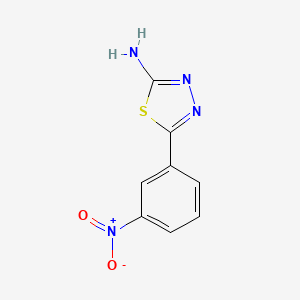

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

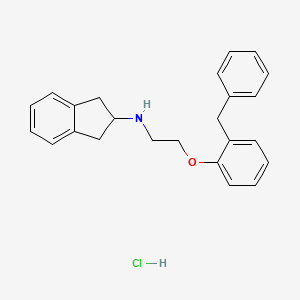

The compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of a nitrophenyl group at the 5-position of the thiadiazole ring and an amino group at the 2-position. The molecular structure of similar compounds has been studied using various spectroscopic techniques and X-ray diffraction, providing insights into their crystal and molecular structures .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. For instance, the synthesis of 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine was achieved by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide . Similarly, other derivatives have been synthesized using various starting materials and conditions, leading to a range of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . The dihedral angles between the thiadiazole and the attached aromatic rings can vary, as seen in the 40.5° angle observed in 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine . These structural details are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives exhibit a range of chemical reactivities. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of substituents on the thiadiazole ring, as well as the nature of the nucleophiles involved in the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structures. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. For example, the introduction of a nitro group can enhance the electron-withdrawing capacity of the compound, potentially affecting its reactivity and biological activity . The crystal packing and hydrogen bonding patterns observed in these compounds also contribute to their stability and solid-state properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-Phenyl-1,3,4-thiadiazole-2-amine, a closely related compound to 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, has been synthesized and characterized in various studies. For instance, Kumar et al. (2013) synthesized and characterized heterocyclic azo dyes derived from 5-phenyl-1,3,4-thiadiazole-2-amine, investigating their biological activity (Kumar et al., 2013).

Anticancer and Antitubercular Activities

Derivatives of 1,3,4-thiadiazole have been explored for their potential anticancer and antitubercular activities. Sekhar et al. (2019) reported on novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, demonstrating significant in vitro anticancer activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Corrosion Inhibition

Thiadiazole derivatives, such as 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, have been studied for their corrosion inhibition properties. For example, Johnson et al. (2020) investigated the corrosion inhibition behavior of novel thiadiazole derivatives on carbon steel in acidic medium, demonstrating excellent inhibition efficiency (Johnson et al., 2020).

Antileishmanial Activity

Compounds derived from 1,3,4-thiadiazole have been evaluated for antileishmanial activity. Tahghighi et al. (2012) synthesized 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, showing good anti-leishmanial activity against Leishmania major (Tahghighi et al., 2012).

DNA Interactions

The interactions of thiadiazole derivatives with DNA have been a subject of research. Shivakumara and Krishna (2021) synthesized and characterized 5-[substituted]-1, 3, 4-thiadiazol-2-amines,evaluating their DNA interactions through absorption and fluorescence spectroscopy methods. These compounds showed avid binding to DNA, primarily through a groove binding mode (Shivakumara & Krishna, 2021).

Antimicrobial Properties

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively explored. Salih et al. (2011) synthesized p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amines, revealing that some compounds exhibited promising antimicrobial activities (Salih et al., 2011).

Corrosion Inhibitors

The application of 1,3,4-thiadiazole derivatives as corrosion inhibitors has been a topic of interest. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in an acidic solution, demonstrating that some compounds showed good inhibition properties (Bentiss et al., 2007).

Synthesis Methodologies

Advancements in synthesis methodologies for 1,3,4-thiadiazole derivatives have also been reported. Kokovina et al. (2021) developed a new method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner, enhancing the efficiency of the synthesis process (Kokovina et al., 2021).

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFBFZCUYGFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292480 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

833-47-6 | |

| Record name | 833-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)